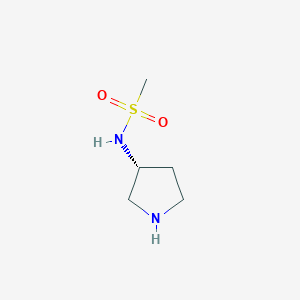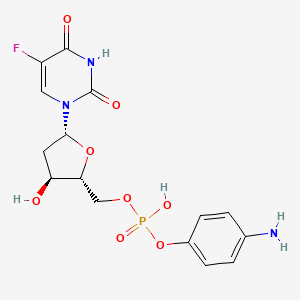
2'-Deoxy-5-fluorouridine-5'-(4-aminophenyl)monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate is a synthetic nucleoside analogue. It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent. This compound is designed to interfere with DNA synthesis, making it a potent antineoplastic agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Fluorination: The 5-position of the uridine is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Phosphorylation: The 5’-hydroxyl group of the nucleoside is phosphorylated using a phosphorylating reagent like phosphorus oxychloride (POCl3) in the presence of a base.
Amination: The 4-aminophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the fluorination, phosphorylation, and amination reactions.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and various alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with different functional groups and properties.
科学的研究の応用
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antineoplastic agent in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用機序
The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidine monophosphate (TMP), leading to DNA damage and cell death. The molecular targets include the active site of thymidylate synthase, and the pathways involved are those related to DNA synthesis and repair.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that also inhibits thymidylate synthase.
Floxuridine: Another nucleoside analogue with similar mechanisms of action.
2’-Deoxy-5-fluorouridine: A precursor to the compound , with similar properties but different functional groups.
Uniqueness
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate is unique due to its specific structural modifications, which enhance its ability to inhibit thymidylate synthase and its potential for targeted cancer therapy. The addition of the 4-aminophenyl group provides additional binding interactions, increasing its efficacy compared to similar compounds.
特性
分子式 |
C15H17FN3O8P |
|---|---|
分子量 |
417.28 g/mol |
IUPAC名 |
(4-aminophenyl) [(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H17FN3O8P/c16-10-6-19(15(22)18-14(10)21)13-5-11(20)12(26-13)7-25-28(23,24)27-9-3-1-8(17)2-4-9/h1-4,6,11-13,20H,5,7,17H2,(H,23,24)(H,18,21,22)/t11-,12+,13+/m0/s1 |
InChIキー |
PXZLZKCYKJOBQJ-YNEHKIRRSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OC3=CC=C(C=C3)N)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OC3=CC=C(C=C3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





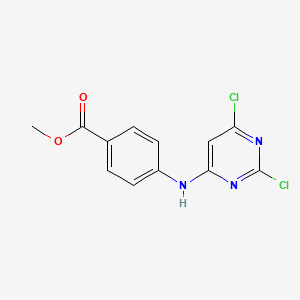

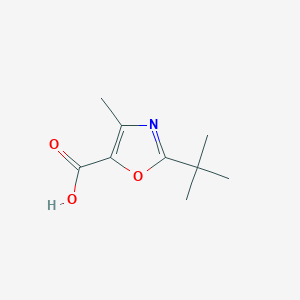
![2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole](/img/structure/B12836829.png)

![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)
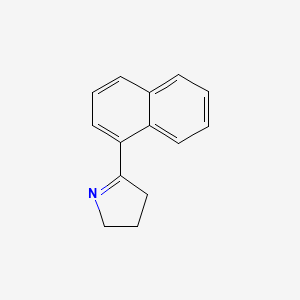
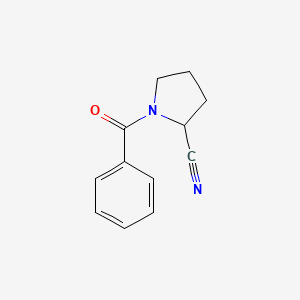
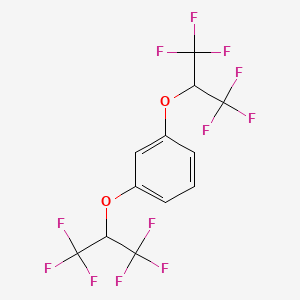
![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12836869.png)
